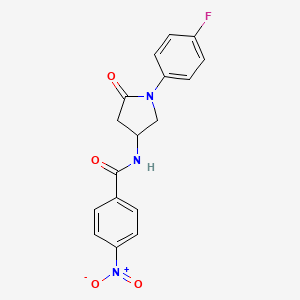

N-(1-(4-氟苯基)-5-氧代吡咯烷-3-基)-4-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzamide” is a complex organic compound. It contains a pyrrolidinone ring (a five-membered ring with one nitrogen and one carbonyl group), a 4-fluorophenyl group (a benzene ring with a fluorine atom at the 4-position), and a 4-nitrobenzamide group (a benzene ring with a nitro group at the 4-position and an amide group) .

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions . For example, a related compound was synthesized from a commercially available acid via multi-step nucleophilic substitution reaction and ester hydrolysis .

Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques like nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography .

Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve nucleophilic substitution reactions . The specific reactions would depend on the exact structure of the compound and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various analytical techniques . These properties can include melting point, boiling point, solubility, and spectral properties.

科学研究应用

PET成像放射性配体开发

N-(N-苄基哌啶-4-基)-2-[18F]氟代苯甲酰胺及其衍生物已被合成并研究其对σ受体的亲和力。这些化合物对σ受体显示出高亲和力和选择性,使其成为人类σ受体PET成像的有效放射性配体。N-(N-苄基哌啶-4-基)-2-[18F]氟代苯甲酰胺的合成涉及用[18F]氟化物对2-硝基前体进行一步亲核取代,然后用HPLC纯化。小鼠组织分布研究显示在几个器官中吸收高,在大鼠中用氟哌啶醇阻断研究表明在氟哌啶醇敏感的σ位点有选择性吸收 (Shiue et al., 1997)。

衍生物的电化学和光学性质

已经合成和聚合了新型电致变色和荧光硝基苯甲酰吡咯衍生物,例如4''-硝基苯甲酰(吡咯-1'-基)-1-丙酯(NPY)和3'',5''-二硝基苯甲酰(吡咯-1'-基)-1-丙酯(DNPy)。这些衍生物表现出可逆的氧化还原过程和电致变色行为,在氧化还原态转变过程中可观察到颜色变化。它们还显示出显着的荧光,使其可用于各种电化学和光学应用 (Coelho et al., 2014)。

合成和抗分枝杆菌活性

已经设计和合成了一系列新型硝基苯甲酰胺衍生物,显示出显着的体外抗结核活性。其中一些衍生物,特别是N-苄基或N-(吡啶-2-基)甲基3,5-二硝基苯甲酰胺,显示出优异的最小抑菌浓度(MIC)值,突出了它们作为抗结核剂的潜力。这一发现为抗分枝杆菌药物的开发开辟了新途径 (Wang et al., 2019)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O4/c18-12-3-7-14(8-4-12)20-10-13(9-16(20)22)19-17(23)11-1-5-15(6-2-11)21(24)25/h1-8,13H,9-10H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOOFWLPKKZPBBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-methoxythian-4-yl)methyl]methanesulfonamide](/img/structure/B2464385.png)

![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 2-methoxy-5-sulfamoylbenzoate](/img/structure/B2464389.png)

![(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2464391.png)

![4-tert-butyl-N-[4-(dimethylamino)but-2-yn-1-yl]benzamide](/img/structure/B2464396.png)

![methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride](/img/structure/B2464398.png)

![(E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole](/img/structure/B2464401.png)

![7-(4-acetylpiperazine-1-carbonyl)-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2464402.png)

![{2-[(1-Methoxypropan-2-yl)oxy]-4-methylphenyl}methanamine](/img/structure/B2464408.png)